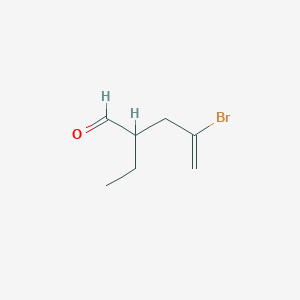
4-Bromo-2-ethylpent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethylpent-4-enal is an organic compound characterized by the presence of a bromine atom, an ethyl group, and an aldehyde functional group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethylpent-4-enal can be achieved through several methods. One common approach involves the bromination of 2-ethylpent-4-enal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol or other suitable solvents.
Major Products Formed
Oxidation: 4-Bromo-2-ethylpentanoic acid.
Reduction: 4-Bromo-2-ethylpent-4-enol.
Substitution: 4-Methoxy-2-ethylpent-4-enal.
Scientific Research Applications
4-Bromo-2-ethylpent-4-enal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving halogenated aldehydes.
Biology: Its reactivity makes it useful in biochemical assays and as a probe for studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylpent-4-enal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon in the aldehyde group.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-ethylpentanal: Similar structure but lacks the double bond in the pentene chain.
2-Bromo-4-ethylpent-4-enal: Bromine atom is positioned differently on the carbon chain.
4-Chloro-2-ethylpent-4-enal: Chlorine atom instead of bromine.
Uniqueness
4-Bromo-2-ethylpent-4-enal is unique due to the combination of its bromine atom, ethyl group, and aldehyde functional group on a pentene chain
Properties
CAS No. |
54814-07-2 |
|---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.07 g/mol |
IUPAC Name |
4-bromo-2-ethylpent-4-enal |
InChI |
InChI=1S/C7H11BrO/c1-3-7(5-9)4-6(2)8/h5,7H,2-4H2,1H3 |
InChI Key |
QYHCJNGEDYBHFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















